molecular formula C17H14FN5O6S B11517248 4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate

4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B11517248
M. Wt: 435.4 g/mol
InChI Key: KIPKQMMXQHFNRV-AWQFTUOYSA-N
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Description

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a methoxyphenyl group, and a fluorobenzene sulfonate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the formamido group: This step involves the reaction of the oxadiazole derivative with formamide under controlled temperature and pressure.

    Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.

    Sulfonation: The final step involves the sulfonation of the fluorobenzene ring using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-CHLOROBENZENE-1-SULFONATE
  • 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzene sulfonate moiety, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H14FN5O6S

Molecular Weight

435.4 g/mol

IUPAC Name

[4-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C17H14FN5O6S/c1-27-14-8-10(9-20-21-17(24)15-16(19)23-29-22-15)2-7-13(14)28-30(25,26)12-5-3-11(18)4-6-12/h2-9H,1H3,(H2,19,23)(H,21,24)/b20-9+

InChI Key

KIPKQMMXQHFNRV-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NON=C2N)OS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NON=C2N)OS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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